![molecular formula C17H22N4O2 B5609899 3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)
3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the pyrazole carbohydrazide family. It has garnered interest for its potential applications in various fields due to its unique structural features and functional groups. The compound is structurally characterized by the presence of a pyrazole ring, a carbohydrazide moiety, and substituted phenyl groups which significantly influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of this compound and related derivatives typically involves the condensation of appropriate hydrazides with aldehydes or ketones. Karrouchi et al. (2021) elaborated on a method where (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using various spectroscopic methods, confirming the (E)-configuration of the hydrazonoic group through X-ray diffraction (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds shows that these molecules often crystallize in specific space groups, with the molecules linked through hydrogen bonds, forming chains or aggregates. For instance, Abonía et al. (2007) found that molecules of a similar compound were linked into simple chains by a single C-H...N hydrogen bond (Abonía et al., 2007).
Chemical Reactions and Properties
Chemical reactions and properties of this compound are influenced by its functional groups, which participate in various interactions. For example, its ability to form hydrogen bonds can affect its solubility and chemical reactivity. The detailed spectroscopic investigation and theoretical approaches provide insight into its reactivity and interaction mechanisms. Ö. Tamer et al. (2015) reported on the nonlinear optical activity of a related molecule, indicating potential applications in material science (Tamer et al., 2015).
properties
IUPAC Name |
5-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(12-6-8-13(23-5)9-7-12)18-21-16(22)14-10-15(20-19-14)17(2,3)4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKOFXDLAGQISR-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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